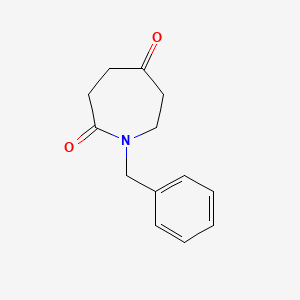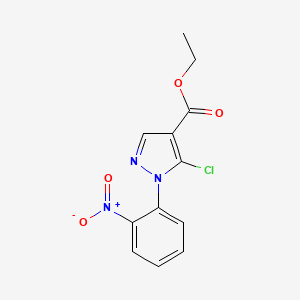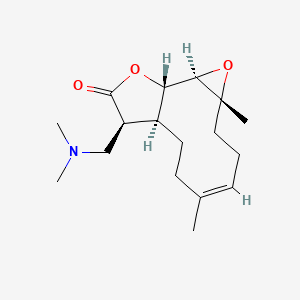
Dimethylamino Parthenolide
Descripción general
Descripción
DMAPT is an analogue of Parthenolide (PTL), which is a parthenolide analog with improved solubility and bioavailability . It shows anticancer activities in various tumor models and suppresses in vivo tumor growth of tobacco-associated lung and bladder cancer by inhibiting NFkB DNA binding and cellular proliferation . It is an oral active NF-κB inhibitor, with a LD 50 of 1.7 μM for cell population in AML cells . It has potential anti-cancer and anti-metastatic effect .
Synthesis Analysis
The total synthesis of parthenolide, which is the parent compound of DMAPT, involves the formation of a 10-membered carbocylic ring by a macrocyclic stereocontrolled Barbier reaction, followed by a photoinduced Z/E isomerization . A series of novel C-9 and C-14 modified PTL analogs were synthesized through chemical enzymatic synthesis .
Molecular Structure Analysis
The key structural feature of DMAPT is its alpha-metheylene-gamma-lactone moiety . This moiety, via Michael reaction, is predicted to mediate potent free thiol scavenging, an activity readily observed in DMAPT-treated cells .
Chemical Reactions Analysis
The epoxidation of Parthenolide, the parent compound of DMAPT, using peracids has been studied. The DFT results showed a high chemoselectivity on the double bond C 3 C 4, in full agreement with the experimental outcomes . The ELF analysis demonstrated that the epoxidation reaction took place through a one-step mechanism, in which the formation of the two new C-O single bonds is somewhat asynchronous .
Aplicaciones Científicas De Investigación
Anti-Cancer Properties : DMAPT, derived from parthenolide, exhibits potent anti-cancer activities. It has been identified as the first small molecule to selectively target cancer stem cells (CSCs) by affecting specific signaling pathways, thus attacking cancer from its roots. This property has been observed in various types of cancers, including glioma, acute myelogenous leukemia, and pancreatic cancer (Ghantous et al., 2013), (Hexum et al., 2015), (Guzman et al., 2007).
Mechanisms of Action : DMAPT has been shown to induce oxidative stress responses, inhibit the NF-kappaB pathway, and activate p53 in cancer cells. This leads to rapid death of primary human LSCs from both myeloid and lymphoid leukemias and is highly cytotoxic to bulk leukemic cell populations (Guzman et al., 2007), (Shi et al., 2017).
Inhibition of Tumor Growth : In various studies, DMAPT has demonstrated significant inhibition of tumor growth in both in vitro and in vivo models, including lung and bladder cancer, and glioma. This inhibition is attributed to its ability to induce apoptosis, generate reactive oxygen species, and target specific pathways like NF-κB (Shanmugam et al., 2011), (Hexum et al., 2015).
Targeting of Cancer Stem Cells : DMAPT is particularly effective against cancer stem cells, a critical factor in cancer relapse and resistance to traditional therapies. This ability to target CSCs makes DMAPT a promising candidate for new therapeutic strategies in cancer treatment (Ghantous et al., 2013).
Mecanismo De Acción
Target of Action
Dimethylamino Parthenolide (DMAPT) is an analogue of Parthenolide (PTL), a sesquiterpene lactone derived from Feverfew (Tanacetum parthenium) buds . The primary targets of DMAPT are cancer stem cells (CSCs) , including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also targets the nuclear factor kappa-B (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
DMAPT inhibits NF-κB, activates p53, and disrupts the redox balance in LSCs . This interaction with its targets leads to the induction of apoptosis in cancer stem cells . DMAPT also exhibits significant inhibitory activity against blood lineage cancers (HL-60 and CCRF-CEM) .
Biochemical Pathways
The NF-κB signaling pathway, which is constitutively activated and central to the pathogenesis of multiple myeloma (MM), is inhibited by DMAPT . This inhibition disrupts the redox balance in LSCs , leading to apoptosis and reduction in the population of cancer stem-like cells .
Pharmacokinetics
DMAPT is orally active and has been confirmed to possess a narrow therapeutic window with poor bioavailability . Its water-soluble nature improves its bioavailability, making it appealing for clinical development .
Result of Action
The result of DMAPT’s action is the induction of apoptosis in cancer stem cells, including leukemic stem cells (LSCs), breast cancer stem cells, and prostate tumor initiators . It also disrupts the redox balance in LSCs , leading to a pronounced inhibitory effect on certain cancer cells .
Action Environment
The action of DMAPT can be influenced by environmental factors such as the pH of the environment, as its instability and poor solubility in acidic and alkaline conditions limit its clinical application . Structural modifications targeting certain bonds in the compound have been explored to improve its pharmacokinetic properties and enhance its biological activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dimethylamino Parthenolide plays a crucial role in biochemical reactions, primarily as an inhibitor of the nuclear factor kappa B (NF-κB) pathway. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . Additionally, this compound interacts with histone deacetylases (HDACs), leading to changes in gene expression . These interactions highlight the compound’s potential in modulating inflammatory and cancer-related pathways.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation. For example, it has been shown to reduce the viability of CCRF-CEM cells with an IC50 value of 1.9 μM . The compound also influences cell signaling pathways, such as the NF-κB pathway, and affects gene expression by modulating the activity of transcription factors like p53 . Furthermore, this compound impacts cellular metabolism by disrupting the redox balance within cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It generates reactive oxygen species (ROS) and induces autophagy in cancer cells . The compound activates NADPH oxidase, leading to the production of superoxide anions, which in turn deplete thiol groups and glutathione . This oxidative stress activates c-Jun N-terminal kinase (JNK) and downregulates NF-κB . Additionally, this compound inhibits the binding of the p65 subunit of NF-κB to DNA, thereby reducing NF-κB activity . These molecular interactions contribute to the compound’s anticancer and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and sustained activity in various in vitro and in vivo studies. For instance, in a study involving multiple myeloma, this compound showed consistent cytotoxicity over a period of several weeks . Additionally, the compound’s long-term effects on cellular function include the inhibition of tumor growth and metastasis . These findings suggest that this compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving a mouse model of pancreatic cancer, the combination of this compound and gemcitabine significantly increased median survival and decreased tumor size . The compound was administered at a dosage of 40 mg/kg/day, and higher doses were associated with enhanced therapeutic effects . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the NF-κB signaling pathway. The compound interacts with enzymes such as NADPH oxidase, leading to the production of ROS . Additionally, it affects metabolic flux by disrupting the redox balance within cells . These interactions highlight the compound’s role in modulating cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound’s improved solubility and bioavailability facilitate its distribution in vivo . It interacts with transporters and binding proteins that aid in its cellular uptake and localization . For example, this compound has been shown to accumulate in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is known to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . Additionally, this compound’s ability to generate ROS and induce autophagy is linked to its localization within cellular compartments . These findings underscore the importance of subcellular targeting in the compound’s mechanism of action.
Propiedades
IUPAC Name |
(1S,2R,4R,7Z,11S,12S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/b11-6-/t12-,13+,14-,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNSFDHVIBGEJZ-CMRIBGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)[C@H](C(=O)O3)CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870677-05-7 | |
| Record name | Dimethylaminoparthenolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870677057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLAMINOPARTHENOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U41S5CG0SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

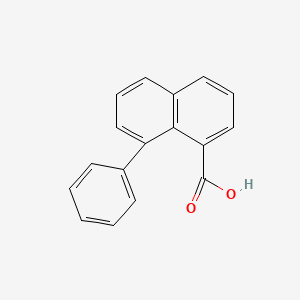
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

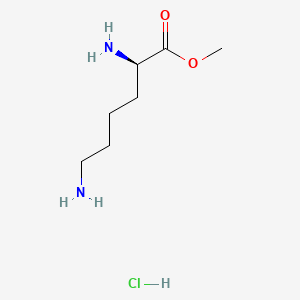
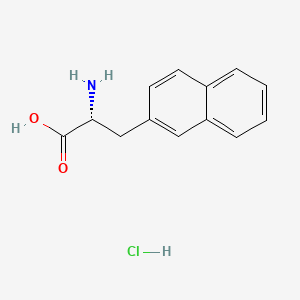
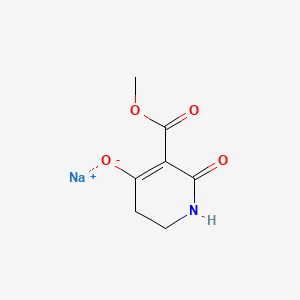


![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)
![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)
